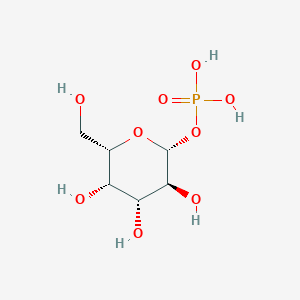

beta-L-galactose 1-phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13O9P |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |

InChI Key |

HXXFSFRBOHSIMQ-SXUWKVJYSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |

Origin of Product |

United States |

Enzymatic Transformations and Metabolic Pathways of β L Galactose 1 Phosphate

The Leloir Pathway: Interconversion Dynamics of Galactose Metabolites

The Leloir pathway is the principal route for the catabolism of D-galactose. wikipedia.org Its enzymes are highly specific for the D-isomers of galactose and its metabolites. The involvement of these enzymes in the metabolism of L-galactose is not a feature of the canonical pathway.

Galactokinase-Mediated Phosphorylation and β-L-Galactose 1-Phosphate Formation

Galactokinase (GALK) is the enzyme that initiates the Leloir pathway by phosphorylating α-D-galactose to D-galactose 1-phosphate, utilizing a molecule of ATP. wikipedia.orgnih.gov The substrate specificity of galactokinase varies among different species. For instance, E. coli galactokinase can phosphorylate several galactose analogs with modifications at the C-2 position, but not at the C-4 position. wikipedia.org In contrast, the galactokinase from Saccharomyces cerevisiae is highly specific for D-galactose. wikipedia.org While some bacterial galactokinases show broad substrate tolerance, the phosphorylation of L-galactose by these enzymes to form L-galactose 1-phosphate is not a documented step in the established Leloir pathway. wikipedia.orgnih.gov The primary substrate for galactokinase in this pathway is α-D-galactose. qmul.ac.uk

| Enzyme | Gene (Human) | Substrate | Product | Source Organism Examples |

| Galactokinase | GALK1 | α-D-galactose | D-galactose 1-phosphate | Humans, E. coli, S. cerevisiae |

Galactose-1-Phosphate Uridylyltransferase (GALT) Catalysis: Unraveling Reaction Mechanisms

Galactose-1-phosphate uridylyltransferase (GALT) is the second key enzyme in the Leloir pathway. It catalyzes the transfer of a UMP group from UDP-glucose to D-galactose 1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgwikipedia.org This reaction is specific for D-galactose 1-phosphate. wikipedia.org A deficiency in GALT activity leads to classic galactosemia, a serious metabolic disorder characterized by the accumulation of D-galactose 1-phosphate. wikipedia.orgpolscientific.com There is no scientific literature to suggest that GALT can utilize L-galactose 1-phosphate as a substrate. The catalytic mechanism and active site of GALT are adapted for the stereochemistry of the D-isomer. polscientific.com

Role of Uridine (B1682114) Diphosphate (B83284) (UDP)-Sugars in Metabolic Flux

Uridine diphosphate (UDP)-sugars, such as UDP-glucose and UDP-galactose, are central molecules in carbohydrate metabolism. In the context of the Leloir pathway, UDP-glucose serves as the donor of the UMP moiety in the GALT-catalyzed reaction, and UDP-galactose is a product that is subsequently epimerized to UDP-glucose. wikipedia.org These activated sugar nucleotides are precursors for the biosynthesis of glycoproteins, glycolipids, and polysaccharides. While UDP-D-galactose is a key intermediate in these processes, the role of UDP-L-galactose is not associated with the Leloir pathway.

Aldose Epimerase (GALM) and Anomeric Specificity

Aldose 1-epimerase, also known as mutarotase (B13386317) (GALM), catalyzes the interconversion of the β- and α-anomers of D-galactose. nih.gov This is a crucial step because galactokinase is specific for the α-anomer. wikipedia.org Aldose 1-epimerase has a relatively broad substrate specificity and can act on other sugars like D-glucose, L-arabinose, and D-xylose. uniprot.orgebi.ac.uk While it acts on some L-sugars, its described physiological role in galactose metabolism is confined to the D-isomer. nih.govgenome.jp There is no evidence to suggest its activity on L-galactose to facilitate entry into a Leloir-like pathway.

L-Ascorbate Biosynthesis (Smirnoff-Wheeler Pathway) in Plants

In contrast to the Leloir pathway, the Smirnoff-Wheeler pathway for L-ascorbic acid (vitamin C) biosynthesis in plants prominently features L-galactose 1-phosphate as a key intermediate. oup.compnas.org

GDP-L-Galactose Phosphorylase (VTC2/VTC5) Activity and L-Galactose 1-Phosphate Production

The formation of L-galactose 1-phosphate in the Smirnoff-Wheeler pathway is catalyzed by the enzyme GDP-L-galactose phosphorylase, which is encoded by the VTC2 and VTC5 genes in Arabidopsis thaliana. oup.com This enzyme converts GDP-L-galactose into L-galactose 1-phosphate. oup.comnih.gov This step is considered a major control point in the biosynthesis of ascorbate (B8700270). oup.com The L-galactose 1-phosphate is then dephosphorylated by a specific L-galactose-1-phosphate phosphatase to yield L-galactose, which is further oxidized to produce L-ascorbic acid. pnas.orgnih.gov

| Enzyme | Gene (Arabidopsis) | Substrate | Product | Pathway |

| GDP-L-galactose phosphorylase | VTC2, VTC5 | GDP-L-galactose | L-galactose 1-phosphate | Smirnoff-Wheeler |

| L-galactose-1-phosphate phosphatase | VTC4 (putative) | L-galactose 1-phosphate | L-galactose | Smirnoff-Wheeler |

L-Galactose-1-Phosphate Phosphatase Function in Vitamin C Synthesis

A key step in the L-galactose pathway for ascorbic acid (vitamin C) biosynthesis in plants is the dephosphorylation of L-galactose 1-phosphate to L-galactose. This reaction is catalyzed by the enzyme L-galactose-1-phosphate phosphatase (GPP), also referred to as L-gal-1-Pase. pnas.orgcabidigitallibrary.org This enzyme has been identified and characterized in various plant species, including kiwifruit (Actinidia deliciosa) and Arabidopsis thaliana, highlighting its fundamental role in vitamin C production. pnas.orgnih.govresearchgate.net Plants are a primary source of this essential vitamin for humans, who are unable to synthesize it themselves. pnas.orgnih.govresearchgate.net

Research on the L-gal-1-Pase purified from young kiwifruit berries revealed it to be a highly specific enzyme. pnas.orgnih.gov It demonstrates a complete dependency on magnesium ions (Mg²⁺) for its catalytic activity. pnas.orgresearchgate.net The enzyme, with a native molecular mass of approximately 65 kDa, exhibits optimal activity at a pH of 7.0. nih.govresearchgate.net Kinetic studies of the kiwifruit enzyme determined its Michaelis constant (Kₘ) for L-galactose 1-phosphate to be between 20-40 μM, indicating a high affinity for its substrate. nih.gov The activation constant (Kₐ) for Mg²⁺ is 0.2 mM; however, concentrations of Mg²⁺ exceeding 2 mM have been shown to inhibit the enzyme's activity. pnas.orgnih.gov

Similar enzymatic properties were observed for the L-gal-1-Pase from Arabidopsis thaliana shoots. pnas.orgnih.gov The Arabidopsis enzyme also shows an absolute requirement for Mg²⁺ and has a comparable substrate specificity to the kiwifruit enzyme. pnas.org Interestingly, the gene encoding this phosphatase in Arabidopsis thaliana (At3g02870) was initially annotated as a myo-inositol-1-phosphate phosphatase, suggesting a potential link between the vitamin C and myo-inositol metabolic pathways. pnas.org However, subsequent expression and characterization of a homologous gene from kiwifruit in Escherichia coli demonstrated a 14-fold higher maximum velocity for L-galactose 1-phosphate compared to myo-inositol-1-phosphate, reinforcing its primary role in the L-galactose pathway. pnas.orgnih.gov

| Parameter | Kiwifruit Enzyme | Arabidopsis thaliana Enzyme |

|---|---|---|

| Native Molecular Mass | ~65 kDa | Not specified |

| pH Optimum | 7.0 | 6.8 - 7.0 |

| Kₘ (L-galactose 1-phosphate) | 20-40 μM | 0.044 ± 0.003 mM |

| Mg²⁺ Requirement | Absolute dependency | Absolute dependency |

| Kₐ (Mg²⁺) | 0.2 ± 0.04 mM | 0.016 ± 0.004 mM |

| Mg²⁺ Inhibition | >2 mM | Kᵢ = 0.620 ± 0.17 mM |

Characterization of L-Galactose-1-Phosphate Guanyltransferase

Within the L-galactose pathway of ascorbate biosynthesis, the conversion of GDP-L-galactose to L-galactose 1-phosphate was a previously uncharacterized step. nih.gov Recent research has identified and characterized the enzyme responsible for this reaction as a GDP-L-galactose:hexose-1-phosphate guanyltransferase. nih.gov This enzyme catalyzes the transfer of a guanosine (B1672433) monophosphate (GMP) molecule from GDP-L-galactose to a hexose (B10828440) 1-phosphate acceptor, producing L-galactose 1-phosphate. nih.gov

Studies on the enzyme from Arabidopsis thaliana (encoded by the gene At4g26850) and its homolog from Actinidia chinensis (kiwifruit) have elucidated its function. nih.gov The protein belongs to the histidine triad (B1167595) (HIT) superfamily, which includes enzymes like galactose-1-phosphate uridylyltransferase. researchgate.net When the gene from A. chinensis was transiently expressed in tobacco leaves, it led to a more than three-fold increase in the ascorbate content of the leaves. nih.gov This increase was accompanied by a 50-fold rise in the guanyltransferase activity, confirming the enzyme's role in the vitamin C biosynthetic pathway. nih.gov The in vivo substrate for the GMP transfer is likely D-mannose 1-phosphate. nih.gov The identification of this enzyme has filled a significant gap in the understanding of the L-galactose pathway for vitamin C synthesis. nih.gov

Alternate Metabolic Fates and Divergent Enzymatic Reactions

While the primary metabolic route for galactose involves its conversion to glucose derivatives via the Leloir pathway, alternative pathways exist that become significant under conditions of metabolic imbalance or genetic defects. researchgate.netthemedicalbiochemistrypage.org These accessory pathways can lead to the formation of metabolites such as galactitol and galactonate.

Formation of Galactitol and Galactonate through Accessory Pathways

Under conditions where the enzymes of the primary galactose metabolic pathway are deficient, such as in galactosemia, galactose can be shunted into alternative metabolic routes. themedicalbiochemistrypage.orgyoutube.com One such route is the reduction of galactose to galactitol (also known as dulcitol). themedicalbiochemistrypage.orgyoutube.com This reaction is catalyzed by aldose reductase, an enzyme that also reduces glucose to sorbitol. youtube.com The accumulation of galactitol in tissues like the lens of the eye is osmotically active and is a key factor in the formation of cataracts associated with galactosemia. youtube.com

Another minor pathway for galactose metabolism is its oxidation to galactonate. themedicalbiochemistrypage.org This conversion is carried out by an NAD⁺-dependent dehydrogenase. While this pathway is recognized, the specific enzyme responsible in humans has not been fully characterized. themedicalbiochemistrypage.org These alternative pathways represent a metabolic overflow mechanism for galactose.

Perturbations in Glucose Metabolism and Glycosylation Processes by Accumulation

The accumulation of galactose 1-phosphate, a hallmark of classic galactosemia resulting from a deficiency in galactose-1-phosphate uridylyltransferase (GALT), has been hypothesized to exert cellular toxicity by interfering with other metabolic processes. nih.govliberty.edu One long-standing hypothesis was that galactose 1-phosphate competitively inhibits enzymes involved in glucose metabolism, particularly those in the glycolytic pathway. nih.gov

However, recent studies have challenged this notion. Research using HEK293T and 143B cells, which express endogenous GALT, showed that even with markedly high intracellular concentrations of galactose 1-phosphate, there was no significant inhibition of cellular glucose uptake or major changes in the levels of glycolytic metabolites. nih.gov This suggests that galactose 1-phosphate does not directly inhibit glycolysis. nih.gov The accumulation of galactose 1-phosphate appears to be a consequence of low GALT activity and a lack of product inhibition on galactokinase, the enzyme that phosphorylates galactose. nih.gov

Despite the lack of direct inhibition of glycolysis, the accumulation of galactose 1-phosphate and depletion of UDP-galactose can disrupt the synthesis of essential glycoconjugates, such as glycoproteins and glycolipids. researchgate.netliberty.edu This interference with glycosylation processes is considered a significant contributor to the long-term complications observed in individuals with galactosemia. researchgate.net

Structural Biology and Enzymology of β L Galactose 1 Phosphate Interacting Proteins

Kinetic and Mechanistic Elucidation of Galactokinase (GALK)

Galactokinase (EC 2.7.1.6) catalyzes the first committed step in the Leloir pathway, the ATP-dependent phosphorylation of α-D-galactose to yield galactose 1-phosphate (Gal-1-P) wikipedia.orgbrighton.ac.uknih.gov. This enzyme is not part of the typical sugar kinase family but is an archetype of the GHMP kinase superfamily, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase wikipedia.orgnih.gov. Structurally, GALK is composed of two distinct domains, an N- and a C-terminal domain, which are separated by a large cleft where ATP binds in a hydrophobic pocket wikipedia.org.

The catalytic mechanism of human galactokinase involves specific active site residues that facilitate the phosphoryl transfer. The process is initiated when the Asp-186 residue acts as a catalytic base, abstracting a proton from the C1-hydroxyl group of α-D-galactose wikipedia.org. The resulting alkoxide ion then performs a nucleophilic attack on the γ-phosphorus atom of an ATP molecule. This results in the transfer of a phosphate (B84403) group to the sugar wikipedia.org. The nearby Arg-37 residue plays a crucial role by stabilizing the anionic form of Asp-186, an interaction essential for the enzyme's function wikipedia.org.

Kinetic studies have revealed that galactokinases from different species can operate via different mechanisms brighton.ac.uk. Human galactokinase, along with the enzymes from pigs, rats, and yeast, follows an ordered ternary complex mechanism. In this sequential mechanism, ATP is the first substrate to bind to the enzyme, followed by galactose brighton.ac.ukresearchgate.net. In contrast, the galactokinase from Escherichia coli utilizes a random ternary complex mechanism, where either substrate can bind first brighton.ac.uk.

The enzyme exhibits a high degree of specificity for its sugar substrate. While D-galactose and 2-deoxy-D-galactose are readily phosphorylated, other sugars like N-acetyl-D-galactosamine, L-arabinose, D-fucose, and D-glucose are not substrates for the human enzyme researchgate.net. This specificity is dictated by a network of hydrogen bonds between the sugar's hydroxyl groups and amino acid residues in the active site researchgate.net. For instance, structural studies suggest that Asp-46 forms hydrogen bonds with the hydroxyl groups on carbons 3 and 4 of galactose, and Glu-43 interacts with the hydroxyl on carbon 6 researchgate.net.

The activity of human galactokinase can be modulated by various factors, including small molecule inhibitors. The inhibition of GALK is a subject of increasing interest as a potential therapeutic strategy for Classic Galactosemia, a disease caused by the deficiency of the downstream enzyme GALT nih.govnih.govnih.gov. By inhibiting GALK, the production and subsequent toxic accumulation of galactose-1-phosphate can be reduced nih.govnih.govnih.gov.

High-throughput screening has identified several small molecule compounds that inhibit GALK activity in vitro nih.govnih.gov. Kinetic analyses of these inhibitors have revealed different modes of action. For example, two potent inhibitors, compounds 4 and 24, were found to inhibit GALK in a mixed model of inhibition, while another, compound 1, demonstrated parabolic competitive inhibition nih.gov. The potency of these inhibitors varies, with IC50 values often in the micromolar range nih.gov. The flexibility of the active site is also thought to play a role in modulating the enzyme's activity and specificity scispace.com.

Below is a summary of kinetic parameters for select human GALK inhibitors.

| Compound | Inhibition Model | IC50 (µM) |

| Compound 1 | Parabolic Competitive | 0.7 - 33.3 |

| Compound 4 | Mixed | 0.7 - 33.3 |

| Compound 24 | Mixed | 0.7 - 33.3 |

| Data derived from studies on 34 identified GALK inhibitors nih.gov. |

Detailed Enzymology of Galactose-1-Phosphate Uridylyltransferase (GALT)

Galactose-1-phosphate uridylyltransferase (GALT) (EC 2.7.7.12) is the second enzyme in the Leloir pathway liberty.edu. It catalyzes the reversible transfer of a UMP moiety from UDP-glucose to galactose 1-phosphate, producing glucose 1-phosphate and UDP-galactose oup.comnih.gov. A deficiency in this enzyme leads to classic galactosemia, a serious metabolic disorder oup.comwikipedia.org. GALT is a dimeric metalloprotein that belongs to the histidine triad (B1167595) (HIT) superfamily of nucleotide-binding proteins oup.comnih.gov.

The catalytic mechanism of GALT proceeds via a ping-pong bi-bi kinetic pathway involving a double displacement mechanism liberty.eduwikipedia.org. This means the enzyme reacts with the first substrate to form a product and a modified enzyme, which then reacts with the second substrate to form the second product and regenerate the original enzyme wikipedia.org.

Steady-state kinetic analyses of human GALT (hGALT) have been performed for both the forward and reverse reactions. The kinetic data for the forward reaction, with varied concentrations of either UDP-glucose or galactose-1-phosphate, fit the Michaelis-Menten equation, though substrate inhibition was observed at high concentrations of UDP-Glc researchgate.net. The reverse reaction kinetics showed sigmoidal behavior with respect to UDP-galactose, fitting the Hill equation, and Michaelis-Menten kinetics with substrate inhibition for glucose-1-phosphate researchgate.net.

The following table summarizes the apparent steady-state kinetic constants for wild-type human GALT.

| Reaction | Varied Substrate | Constant Substrate | Kmapp (µM) | Kiapp (µM) | Vmaxapp (µmol min-1 mg-1) | Equation |

| Forward | UDP-Glc | 1 mM Gal-1-P | 81.6 ± 16.3 | 850 ± 200 | 32.2 ± 3.1 | Michaelis-Menten with substrate inhibition |

| Forward | Gal-1-P | 500 µM UDP-Glc | 290 ± 40 | - | 17.9 ± 0.7 | Michaelis-Menten |

| Reverse | UDP-Gal | 1 mM Glc-1-P | 141 ± 5.2 (K0.5) | - | 24.6 ± 0.5 | Hill (h=2.9) |

| Reverse | Glc-1-P | 500 µM UDP-Gal | 159 ± 17 | 4300 ± 900 | 27.2 ± 1.0 | Michaelis-Menten with substrate inhibition |

| Table adapted from research data on wild-type hGALT kinetics researchgate.net. |

A key feature of the GALT catalytic cycle is the formation of a covalent uridylyl-enzyme intermediate oup.comnih.gov. The reaction occurs in two distinct steps. In the first step, the enzyme reacts with UDP-glucose. This results in the hydrolysis of the UDP-sugar and the formation of a phospho-histidine bond between uridine (B1682114) monophosphate (UMP) and a specific histidine residue in the active site, with the concomitant release of glucose 1-phosphate oup.comthesgc.org.

In the second step, the uridylylated enzyme intermediate is attacked by the second substrate, galactose 1-phosphate. This nucleophilic attack displaces the UMP from the active site histidine, forming the final product, UDP-galactose, and regenerating the native enzyme oup.comthesgc.org. The rates of formation and decay of this crucial intermediate can be estimated using the enzyme's specificity constants nih.gov.

GALT is a member of the histidine triad (HIT) superfamily, characterized by a specific H-φ-H-φ-H-φ-φ motif (where φ is a hydrophobic amino acid) nih.govnih.gov. The active site of GALT contains a conserved 'HPH' motif oup.com. In human GALT, the central histidine of this triad, His186 (equivalent to His166 in E. coli GALT), acts as a potent nucleophile oup.comwikipedia.org. It is this residue that forms the covalent bond with the UMP moiety of UDP-glucose, creating the uridylyl-enzyme intermediate oup.comthesgc.org.

Conformational Dynamics and Allosteric Regulation

Galactose-1-phosphate uridylyltransferase (GALT), a key enzyme in galactose metabolism, functions as a homodimer and exhibits significant conformational dynamics essential for its catalytic activity. The enzyme's mechanism is a classic example of "ping-pong" kinetics, involving a double displacement where a uridylylated-histidine intermediate is formed. wikipedia.org This process necessitates substantial flexibility, particularly around the active site. The binding of a substrate at one of the dimer's active sites can induce conformational changes that are transmitted to the second subunit, illustrating allosteric regulation.

Molecular dynamics simulations have provided a deeper understanding of these dynamics, which are lost in static crystal structures. nih.gov These studies reveal that substrate binding stabilizes the quaternary structure of the wild-type enzyme. nih.gov This stabilization is crucial for correct function, and its absence in certain mutants contributes to their pathogenic effect. The transition between different conformational states is a key feature of allosteric enzymes, allowing them to modulate their activity in response to ligand binding. biorxiv.org

Structural Characterization of Wild-Type and Mutant GALT

X-ray crystallography has been pivotal in revealing the three-dimensional architecture of GALT. The crystal structure of human GALT, resolved at 1.9 Å, shows a homodimer with each monomer containing a structural zinc-binding site and an active site. nih.gov The structure captures a key reaction intermediate, with a uridine monophosphate (UMP) molecule covalently bound to a histidine residue (His186) in the active site. nih.gov This covalent intermediate is a hallmark of the histidine triad (HIT) superfamily of enzymes to which GALT belongs. nih.gov

Before the experimental determination of the human GALT structure, homology modeling was a critical tool for predicting its three-dimensional form. oup.com These models were typically based on the known crystal structure of the Escherichia coli enzyme, which shares significant sequence identity with its human counterpart. nih.govoup.com Such models allowed for initial predictions of the structural and functional effects of disease-causing mutations. oup.comnih.gov

With the advent of the human crystal structure, computational analyses have become even more powerful. Molecular dynamics (MD) simulations on both wild-type and mutant GALT have provided a "dynamic view" of the enzyme, revealing how mutations can perturb its structure and flexibility. nih.gov These simulations have been used to analyze variations in secondary structures, solvent accessibility, and the patterns of hydrogen bonds and salt bridges. embnet.orgembnet.org For many mutants, computational tools predict that the primary effect is a decrease in the stability of the monomer or the dimer assembly. nih.govnih.gov These in silico findings often show strong agreement with experimental data on enzyme activity. nih.gov

GALT functions as an obligate homodimer, and this quaternary structure is indispensable for its catalytic activity. nih.govthesgc.org The two subunits form an extensive interface, with the active sites located in proximity to this junction. nih.gov In fact, each active site is composed of residues from both subunits, highlighting the integrated nature of the dimer. nih.govthesgc.org

The stability of this dimeric assembly is critical. Molecular dynamics simulations show that substrate binding tends to increase the number of stable hydrogen bonds at the inter-subunit interface in the wild-type enzyme, an effect that is diminished in pathogenic mutants like Q188R. nih.gov This suggests that the mutation impairs the stabilizing effect of the ligands on the quaternary structure. nih.gov Many galactosemia-causing mutations are believed to exert their effect by disrupting the monomer's stability or by interfering with the proper assembly and interaction between the two subunits. nih.gov The preservation of these inter-subunit interactions is therefore crucial for the correct functioning of the enzyme. nih.gov

Enzymatic Properties of Plant GDP-L-Galactose Phosphorylases (VTC2/VTC5)

In plants, the biosynthesis of L-ascorbic acid (vitamin C) proceeds via the Smirnoff-Wheeler pathway, where the enzyme GDP-L-galactose phosphorylase plays a pivotal role. uiowa.eduoup.com In the model plant Arabidopsis thaliana, this function is carried out by two paralogous enzymes, VTC2 and VTC5. nih.govnih.gov These enzymes catalyze the first committed step in the pathway: the conversion of GDP-L-galactose to L-galactose-1-phosphate, using inorganic phosphate. oup.comnih.gov

Studies on the recombinant VTC2 enzyme have detailed its substrate specificity and kinetic properties. The enzyme is highly specific for the guanosine (B1672433) diphosphate (B83284) (GDP) nucleotide moiety, showing no activity with UDP- or ADP-sugars. nih.govbrennerlab.net While its physiological substrate is GDP-L-galactose, VTC2 can also efficiently use GDP-D-glucose as a substrate in vitro. nih.govbrennerlab.net Conversely, it shows very low activity with GDP-D-mannose and no activity with GDP-L-gulose. nih.govbrennerlab.net This high selectivity for GDP-L-galactose over other intermediates helps to drive the metabolic flux towards ascorbate (B8700270) synthesis. brennerlab.net The kinetic properties of VTC5 are reported to be very similar to those of VTC2. nih.gov

The catalytic efficiency of these enzymes underscores their central role in vitamin C production.

Table 1: Kinetic Parameters of Arabidopsis thaliana VTC2

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|

| GDP-L-galactose | ~110 | ~14 | ~1.3 x 105 | brennerlab.net |

| GDP-D-glucose | ~110 | ~24 | ~2.2 x 105 | brennerlab.net |

| GDP-D-mannose | ~1200 | ~0.01 | ~8.3 | brennerlab.net |

Role of Inorganic Phosphate as Guanylyl Acceptor

In the biosynthesis of L-ascorbic acid (Vitamin C) in plants, the enzyme GDP-L-galactose phosphorylase (GGP), also known as VTC2, plays a pivotal role. This enzyme catalyzes the reversible conversion of GDP-L-galactose to L-galactose-1-phosphate. nih.govwikipedia.orgmdpi.com In this reversible reaction, inorganic phosphate (Pi) functions as a guanylyl acceptor in the reverse direction, where it attacks L-galactose 1-phosphate to form GDP-L-galactose and pyrophosphate. This catalytic step is the first committed step in the major pathway for ascorbate biosynthesis in plants, known as the Smirnoff-Wheeler pathway. nih.govnih.govnih.gov

The reaction catalyzed by GDP-L-galactose phosphorylase is as follows:

GDP-L-galactose + Inorganic Phosphate ↔ L-galactose-1-phosphate + GDP

The forward reaction, the phosphorolysis of GDP-L-galactose, is crucial for the net synthesis of L-ascorbic acid. Conversely, the reverse reaction, where inorganic phosphate acts as the acceptor of the guanylyl group from GDP, highlights the reversibility of this enzymatic step. The direction of the reaction is influenced by the relative concentrations of the substrates and products within the cellular environment.

Allosteric Regulation and Inhibitor Profiles

GDP-L-galactose phosphorylase (GGP) is a critical regulatory point in the L-ascorbic acid biosynthetic pathway. nih.govoup.comoup.com Its activity is modulated by complex allosteric regulation and inhibitor interactions, ensuring that the production of ascorbate is tightly controlled in response to cellular needs and environmental signals.

One of the key regulatory mechanisms is a feedback inhibition loop involving the end-product of the pathway, L-ascorbic acid. High concentrations of ascorbate have been shown to repress the translation of the GGP enzyme. nih.govnih.gov This repression is mediated by a small upstream open reading frame (uORF) in the 5' untranslated region of the GGP mRNA. nih.gov When ascorbate levels are high, this uORF is translated, which in turn inhibits the translation of the main GGP coding sequence, thus reducing the synthesis of the enzyme and consequently, the production of ascorbate. nih.gov

Furthermore, GGP activity is regulated by light through a photoreceptor protein of the PAS/LOV family. nih.govnih.gov In the dark, this photoreceptor binds to GGP and inhibits its enzymatic activity. nih.gov This inhibition is relieved by blue light, which causes a conformational change in the PAS/LOV protein, leading to its dissociation from GGP and the restoration of GGP activity. nih.gov This mechanism allows for the coordination of ascorbate biosynthesis with photosynthetic activity. While not a classical allosteric inhibitor that binds to a distinct regulatory site, the interaction with the PAS/LOV protein represents a significant mode of regulation for GGP.

| Regulator | Type of Regulation | Effect on GGP Activity |

| L-Ascorbic Acid | Feedback Inhibition (Translational) | Decreases GGP synthesis |

| PAS/LOV Photoreceptor | Protein-Protein Interaction | Inhibits GGP activity in the dark |

| Blue Light | Light-mediated dissociation | Relieves inhibition by PAS/LOV photoreceptor |

Biochemical Characterization of L-Galactose-1-Phosphate Phosphatase

L-galactose-1-phosphate phosphatase is a key enzyme in the ascorbate biosynthesis pathway, catalyzing the hydrolysis of L-galactose-1-phosphate to L-galactose and inorganic phosphate. nih.govnih.govoup.com This enzyme has been purified and characterized from various plant sources, including kiwifruit (Actinidia deliciosa) and Arabidopsis thaliana. nih.govpnas.orgresearchgate.net

Hydrolytic Specificity and Reaction Products

L-galactose-1-phosphate phosphatase exhibits a high degree of specificity for its substrate, L-galactose-1-phosphate. nih.govpnas.orgresearchgate.net Studies on the enzyme from kiwifruit have demonstrated that it is highly specific for L-galactose-1-phosphate, with significantly lower or no activity towards a range of other phosphorylated compounds. pnas.org While it shows some activity towards myo-inositol-1-phosphate, the maximum velocity for L-galactose-1-phosphate is substantially higher. nih.govpnas.org The reaction products have been confirmed to be L-galactose and inorganic phosphate. pnas.org

| Substrate | Relative Activity (%) |

| L-galactose-1-phosphate | 100 |

| myo-inositol-1-phosphate | Lower activity |

| Other phosphorylated compounds | Negligible to no activity |

Metal Ion Dependency and pH Sensitivity

The catalytic activity of L-galactose-1-phosphate phosphatase is strictly dependent on the presence of divalent metal ions, specifically magnesium ions (Mg²⁺). nih.govpnas.orgresearchgate.net The enzyme shows an absolute requirement for Mg²⁺ for its function. pnas.org The optimal concentration of Mg²⁺ for the enzyme from kiwifruit is approximately 0.2 mM. nih.govpnas.orgresearchgate.net Interestingly, concentrations of Mg²⁺ higher than 2 mM have been found to be inhibitory to the enzyme's activity. nih.govpnas.orgresearchgate.net

The enzyme is also sensitive to pH, exhibiting a distinct pH optimum for its catalytic activity. The L-galactose-1-phosphate phosphatase from both kiwifruit and Arabidopsis thaliana displays an optimal pH of approximately 7.0. nih.govpnas.orgresearchgate.net This suggests that the enzyme functions efficiently under the neutral pH conditions typically found in the plant cytosol, where the ascorbate biosynthesis pathway is believed to occur.

| Parameter | Optimal Value |

| Metal Ion Requirement | Mg²⁺ |

| Optimal Mg²⁺ Concentration | ~0.2 mM |

| Inhibitory Mg²⁺ Concentration | > 2 mM |

| Optimal pH | ~7.0 |

Molecular Genetics and Biological Ramifications of Altered β L Galactose 1 Phosphate Metabolism

Genetic Determinants of β-L-Galactose 1-Phosphate Processing Enzymes

Inherited disorders of galactose metabolism, collectively known as galactosemia, arise from mutations in the genes encoding the enzymes of the Leloir pathway. These conditions are inherited in an autosomal recessive manner, meaning an individual must inherit two copies of a mutated gene, one from each parent, to be affected. hrsa.govclevelandclinic.org The primary enzymes involved are galactose-1-phosphate uridylyltransferase (GALT), galactokinase (GALK), and UDP-galactose 4'-epimerase (GALE). qub.ac.ukresearchgate.net A fourth enzyme, galactose mutarotase (B13386317) (GALM), also plays a role in the initial step of galactose metabolism. mdpi.comnih.gov

Identification and Functional Analysis of GALT Gene Variants

Classic galactosemia, the most severe form, is caused by profound deficiency of the GALT enzyme, resulting from mutations in the GALT gene located on chromosome 9p13. mdpi.comfrontiersin.org More than 300 mutations in the GALT gene have been identified, the majority of which are missense mutations that lead to a single amino acid substitution in the enzyme. nih.govmedlineplus.govmedlineplus.gov These mutations can severely reduce or completely eliminate enzyme activity, preventing the conversion of galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. medlineplus.govmedscape.combrieflands.com

The functional consequences of these variants are diverse. Some mutations affect the enzyme's catalytic activity directly, while others may impact its stability, folding, or the interaction between its subunits to form a functional homodimer. nih.govoup.com For instance, computational analyses of novel variants like p.Leu116Pro and p.Met178Arg suggest they destabilize the GALT enzyme, likely causing protein misfolding. nih.govnih.gov

The prevalence of specific GALT mutations often varies among different ethnic populations. nih.gov

Q188R : This is the most common mutation in European and North American populations, accounting for 60-70% of mutant alleles. medlineplus.govbredagenetics.comnih.gov Individuals homozygous for this mutation typically exhibit a severe phenotype with virtually no GALT enzyme activity. nih.govnih.gov

S135L : This mutation is most prevalent in individuals of African descent. medlineplus.govnih.gov Interestingly, some individuals with this mutation may retain some GALT activity in certain tissues. nih.gov

K285N : This is another common mutation in European populations, often associated with a severe clinical presentation. bredagenetics.comnih.gov

N314D : This variant is associated with the Duarte (D2) and Los Angeles (D1) forms of galactosemia, which are milder biochemical variants. nih.govnih.gov The Duarte variant also involves a deletion in the promoter region, leading to reduced enzyme activity. nih.gov People with the Duarte variant tend to have much milder features of galactosemia as the enzyme retains some function. medlineplus.govmedlineplus.gov

| Variant | Amino Acid Change | Common Population(s) | Effect on Enzyme Activity | Associated Phenotype |

|---|---|---|---|---|

| Q188R | Glutamine to Arginine at position 188 | European, North American | Virtually complete loss of activity | Severe (Classic Galactosemia) |

| S135L | Serine to Leucine at position 135 | African American | Residual activity in some tissues | Variable, can be severe |

| K285N | Lysine to Asparagine at position 285 | European | Severe reduction in activity | Severe (Classic Galactosemia) |

| N314D | Asparagine to Aspartic Acid at position 314 | Various | Reduced activity (5-20% of normal) | Mild (Duarte Variant) |

Molecular Basis of GALK Deficiency

Galactosemia type II is caused by a deficiency in the enzyme galactokinase (GALK), which catalyzes the phosphorylation of galactose to galactose-1-phosphate. wikipedia.org This condition results from mutations in the GALK1 gene, located on chromosome 17q24. qub.ac.ukorpha.netebsco.com The inheritance pattern is autosomal recessive. wikipedia.orgorpha.net

Over 30 different mutations have been identified in the GALK1 gene in patients with galactokinase deficiency. nih.gov These mutations lead to a decrease or absence of galactokinase activity, causing an accumulation of galactose in the blood and tissues. wikipedia.org Unlike classic galactosemia, galactose-1-phosphate does not accumulate in GALK deficiency. nih.gov The excess galactose is instead converted to galactitol by aldose reductase. mdpi.comorpha.net The accumulation of galactitol, particularly in the lens of the eye, is a primary pathogenic mechanism, leading to the formation of cataracts, which is the main clinical manifestation of this disorder. mdpi.comorpha.netmetabolicsupportuk.org

While some studies have investigated a potential link between heterozygous GALK1 mutations and the risk of developing age-related cataracts, the results have not been consistent across all populations. arvojournals.orgnih.govwustl.edu

Genetic Studies of GALE and GALM Impairments

UDP-galactose 4'-epimerase (GALE) Deficiency: Galactosemia type III is an autosomal recessive disorder caused by mutations in the GALE gene, located on chromosome 1p36. mdpi.comnih.govnih.gov This enzyme performs the final step in the Leloir pathway, converting UDP-galactose to UDP-glucose. medlineplus.govmedlineplus.gov More than 20 mutations in the GALE gene have been identified. medlineplus.govmedlineplus.gov

GALE deficiency presents in three forms, ranging from benign to severe: mdpi.comhrsa.govgalactosemia.org

Peripheral form: Enzyme deficiency is restricted to red and white blood cells. Individuals with this form are often asymptomatic and may not require treatment. medlineplus.govmedlineplus.gov

Intermediate form: A partial enzyme deficiency is observed in various tissues.

Generalized form: A profound enzyme deficiency exists in all tissues, leading to a severe clinical picture similar to classic galactosemia, including cataracts, developmental delay, liver disease, and kidney problems. medlineplus.govmedlineplus.govmedlineplus.gov

The molecular basis for why some GALE mutations only affect blood cells while others cause systemic disease is not yet fully understood. medlineplus.govmedlineplus.gov

Galactose Mutarotase (GALM) Deficiency: A fourth, rarer type of galactosemia is caused by a deficiency in the enzyme galactose mutarotase (GALM), encoded by the GALM gene. mdpi.comnih.gov This enzyme catalyzes the conversion of β-D-galactose to α-D-galactose, the first step in the Leloir pathway. nih.gov Mutations in the GALM gene are inherited in an autosomal recessive manner. bredagenetics.com

Cellular and Molecular Consequences of β-L-Galactose 1-Phosphate Accumulation

In classic galactosemia, the profound deficiency of GALT leads to the intracellular accumulation of its substrate, galactose-1-phosphate (Gal-1-P). nih.gov This accumulation is a central event in the pathophysiology of the disease, triggering a cascade of detrimental cellular processes.

Mechanistic Hypotheses for Metabolite-Induced Cellular Dysregulation

The precise mechanisms by which Gal-1-P and other metabolites cause cellular damage are complex and not fully elucidated, but several hypotheses have been proposed. nih.govbohrium.com

Enzyme Inhibition: Gal-1-P is known to be an inhibitor of several key enzymes. For example, it can inhibit phosphoglucomutase, an enzyme involved in both glycolysis and glycogenesis. It may also inhibit glucose-6-phosphate dehydrogenase, a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway that is essential for generating NADPH, which protects cells from oxidative stress.

UDP-Hexose Depletion: The block in the Leloir pathway leads to a deficiency of UDP-galactose and UDP-glucose. nih.gov These nucleotide sugars are essential substrates for the synthesis of glycoproteins and glycolipids.

Oxidative Stress: The accumulation of galactose can lead to its conversion to galactitol via aldose reductase, a reaction that consumes NADPH. The resulting depletion of NADPH can impair the cell's ability to regenerate reduced glutathione, a major antioxidant, thereby increasing susceptibility to oxidative stress. researchgate.net

ER Stress: Alterations in glycosylation and other metabolic disturbances can lead to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering a cellular stress response known as the unfolded protein response (UPR) or ER stress. nih.gov

Impact on Metabolic Pathways and Macromolecular Synthesis

The accumulation of Gal-1-P and the resulting metabolic imbalances have far-reaching consequences for various cellular processes.

Impaired Glycosylation: The depletion of UDP-galactose and UDP-glucose severely impacts the glycosylation of proteins and lipids. nih.govnih.gov Glycosylation is a critical post-translational modification that is essential for the proper folding, stability, and function of a vast number of proteins, including hormones, receptors, and structural proteins. Abnormal glycosylation is thought to contribute significantly to many of the long-term complications of galactosemia, such as ovarian failure in females and neurological deficits. nih.govresearchgate.net

Disruption of Energy Metabolism: The inhibition of key enzymes in glucose metabolism can disrupt cellular energy production. The shunting of galactose into alternative pathways, such as the formation of galactitol, also consumes energy in the form of NADPH.

Altered Signaling Pathways: The cellular stress responses triggered by metabolite accumulation, such as oxidative and ER stress, can activate various signaling pathways that may ultimately lead to apoptosis or other forms of cell death. nih.gov

| Consequence | Underlying Mechanism | Affected Cellular Process/Pathway | Potential Clinical Ramification |

|---|---|---|---|

| Enzyme Inhibition | Gal-1-P competitively inhibits enzymes like phosphoglucomutase and glucose-6-phosphate dehydrogenase. | Glycolysis, Glycogenesis, Pentose Phosphate Pathway | Impaired energy metabolism, Reduced antioxidant capacity |

| UDP-Hexose Depletion | Blockade of the Leloir pathway prevents the synthesis of UDP-galactose and UDP-glucose. | Glycosylation of proteins and lipids | Neurological damage, Ovarian failure, Cataracts |

| Oxidative Stress | Depletion of NADPH during galactitol formation reduces the cell's antioxidant capacity. | Cellular redox balance | Tissue damage, Neurodegeneration |

| ER Stress | Accumulation of misfolded, improperly glycosylated proteins. | Unfolded Protein Response (UPR) | Cellular dysfunction, Apoptosis |

Gene Expression and Regulation of β-L-Galactose 1-Phosphate Related Enzymes

The metabolism of β-L-galactose 1-phosphate is intricately controlled through a multi-layered regulatory network that governs the expression and activity of its associated enzymes. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels, ensuring that the synthesis of vital compounds derived from this pathway, such as L-ascorbic acid (AsA) in plants, is finely tuned to the developmental and environmental needs of the organism. The primary enzyme responsible for producing L-galactose 1-phosphate is GDP-L-galactose phosphorylase (GGP), which is a major control point in the pathway. oup.com

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of genes encoding enzymes in the L-galactose pathway is regulated by a complex interplay of genetic and biochemical strategies. nih.gov

Transcriptional Control: Gene transcription is a primary level of regulation, where the rate of messenger RNA (mRNA) synthesis is controlled. In plants, the expression levels of genes in the L-galactose pathway, such as GDP-L-galactose phosphorylase (GGP), often correlate directly with the L-ascorbic acid content in various tissues. nih.gov The promoters of these genes contain specific DNA sequences known as light-responsive motifs (e.g., ATC, I-box, GT1 motif), making their expression inducible by light. nih.gov

A number of transcription factors have been identified that act as either activators or repressors of these genes. For instance, factors like SlICE1, AtERF98, and SlHZ24 have been shown to activate transcription, while others, including SlL1L4, ABI4, and SlNYYA10, function as inactivators. nih.gov In Arabidopsis, the ABI4 transcription factor is induced by salinity stress and subsequently reduces the expression of VTC2 (a GGP gene). oup.com Additionally, the F-box protein AMR1 (Ascorbic acid Mannose pathway Regulator 1) acts as a repressor for nearly all genes in the pathway, including GGP. oup.com

In yeast, the well-studied D-galactose (Leloir) pathway provides a model for transcriptional control. Here, the GAL genes are activated by the Gal4 protein, which binds to upstream activation sites. researchgate.net This activation is inhibited by the Gal80 protein, which in turn is sequestered by a Gal3-galactose complex in the presence of the sugar, thus allowing transcription to proceed. researchgate.net Conversely, in the presence of glucose, the transcriptional repressor Mig1p inhibits the expression of the GAL genes. researchgate.netuoa.gr

Post-Transcriptional and Post-Translational Control: Following transcription, gene expression can be further modulated. Alternative splicing of pre-mRNA has been identified as a potential mechanism to control the biosynthesis of AsA. nih.gov A significant post-transcriptional control mechanism for the GGP gene involves a conserved cis-acting upstream open reading frame (uORF) located in the 5'-untranslated region of its mRNA. nih.govoup.com This uORF represses the translation of the main GGP coding sequence. oup.com Mutations within this uORF region can lead to increased GGP protein levels and consequently, higher ascorbate (B8700270) accumulation. oup.com

At the post-translational level, the stability and activity of the enzymes are regulated. The AMR1 protein in plants, part of an SCF-ubiquitin-E3 ligase complex, targets the GMP (GDP-mannose pyrophosphorylase) enzyme for degradation via the 26S proteasome pathway, thereby controlling AsA biosynthesis. nih.gov The activity of GGP itself is also subject to feedback inhibition. nih.gov

| Regulatory Mechanism | Controlling Factor(s) | Target Gene/Enzyme | Effect | Organism/System |

|---|---|---|---|---|

| Transcriptional Activation | SlICE1, AtERF98, SlHZ24, Light | L-galactose pathway genes (e.g., GGP) | Increased expression | Plants nih.gov |

| Transcriptional Repression | SlL1L4, ABI4, SlNYYA10, AMR1 | L-galactose pathway genes (e.g., GGP) | Decreased expression | Plants nih.govoup.com |

| Post-Transcriptional Repression | Upstream Open Reading Frame (uORF) | GGP mRNA | Inhibited translation | Plants nih.govoup.com |

| Post-Translational Degradation | AMR1L1 (F-box protein) | GMP enzyme | Ubiquitination and degradation | Apple (Malus domestica) nih.gov |

| Feedback Inhibition | Metabolic products | GME, GGP enzymes | Decreased activity | Plants nih.gov |

Developmental and Tissue-Specific Expression Patterns

The expression of enzymes involved in β-L-galactose 1-phosphate metabolism is highly dependent on the developmental stage and the specific tissue type of the organism. This differential expression ensures that metabolic products are supplied where and when they are needed.

In plants, genes of the L-galactose pathway are expressed in both photosynthetic and non-photosynthetic tissues. nih.gov For example, in the camu-camu plant, genes such as GMP, GME, GGP, GPP, GDH, and GLDH are actively expressed in both leaves and fruits (pulp and peel), suggesting that these tissues can synthesize L-ascorbic acid in situ. nih.gov In potatoes, the expression of the entire set of L-galactose pathway genes increases significantly during tuber development, correlating with the developmental stage and the accumulation of AsA in the tubers. nih.gov

In mammals, studies on the related D-galactose pathway have revealed similar tissue-specific and developmental patterns. In rats, the specific activity and steady-state mRNA levels of galactose-1-phosphate uridyltransferase (GALT) vary significantly during postnatal development and across different tissues. nih.gov Liver tissue exhibits the highest levels of GALT mRNA and activity, followed by the kidney, ovary, and heart, while skeletal muscle and testes show the lowest levels. nih.gov GALT mRNA and activity levels in the liver increase from birth to day 5 and then decline to adult levels. nih.gov Furthermore, specific isoforms of β-1,4-galactosyltransferase show distinct expression patterns during embryonic development in mice, with high activity detected in the epidermis of mid-gestation embryos, suggesting a role in epidermal differentiation. nih.gov

| Organism | Enzyme/Gene Family | Tissue/Developmental Stage | Observed Expression Pattern |

|---|---|---|---|

| Potato (Solanum tuberosum) | L-galactose pathway genes | Developing tubers | Expression increases significantly during tuberization. nih.gov |

| Camu-camu (Myrciaria dubia) | L-galactose pathway genes (GMP, GGP, etc.) | Leaves and Fruits | Expressed and catalytically active in both tissues. nih.gov |

| Rat (Rattus norvegicus) | Galactose-1-phosphate uridyltransferase (GALT) | Liver, Kidney, Ovary, Heart, Muscle | Highest expression in liver, lowest in muscle and testes. nih.gov |

| Rat (Rattus norvegicus) | Galactose-1-phosphate uridyltransferase (GALT) | Liver (postnatal) | Levels peak at day 5 after birth, then decrease to adult levels. nih.gov |

| Mouse (Mus musculus) | β-1,4-galactosyltransferase (AKI isoform) | Embryonic epidermis | High activity, peaking at 13.5 days postcoitum. nih.gov |

| Rice (Oryza sativa) | β-galactosidase 9 (OsBGAL9) | Internodes at flowering stage | Preferentially expressed during stem elongation. oup.com |

Environmental and Stress-Induced Regulation (e.g., in plants)

The expression of genes related to β-L-galactose 1-phosphate is highly responsive to environmental cues and various stress conditions, particularly in plants. This regulation is crucial for adaptation and survival, as the pathway's end-product, L-ascorbic acid, is a major antioxidant involved in mitigating cellular damage from biotic and abiotic stresses. oup.comnih.gov

Light is a primary environmental factor that stimulates the expression of L-galactose pathway genes. nih.gov The activity of GGP, the rate-limiting enzyme, is regulated by light at transcriptional, translational, and post-translational stages. researchgate.net

Various abiotic stresses trigger changes in gene expression. For instance, plants subjected to salt stress show an induction of the transcription factor ABI4, which in turn represses the expression of VTC2, a key gene encoding GGP. oup.com Conversely, exposure to oxidative stress, such as that caused by ozone, has been a tool to identify mutants in the L-ascorbate pathway, highlighting the pathway's role in stress response. nih.gov Heavy metal stress, such as exposure to zinc, can cause an upregulation of metabolites like galactose in plant roots, which is thought to be channeled into the L-galactose pathway to increase ascorbate production for antioxidant defense. researchgate.net The expression of specific gene members from the pathway, such as GMP_2a, has been shown to be highly responsive to stress and is linked to stress-resistant genotypes. researchgate.net

Evolutionary Analysis of β-L-Galactose 1-Phosphate Related Enzymes

The evolutionary history of enzymes involved in galactose metabolism reveals a dynamic process of gene duplication, clustering, and regulatory rewiring. The study of these enzymes across different species provides insight into how metabolic pathways adapt and diverge.

In budding yeasts, the genes for the D-galactose (Leloir) pathway (GAL1, GAL7, GAL10) are often found physically linked in a gene cluster. nih.govmdpi.com This clustering is thought to be evolutionarily advantageous as it may facilitate the co-regulation of these genes and prevent the accumulation of the toxic intermediate, D-galactose-1-phosphate. nih.govmdpi.comarxiv.org The genomic organization of this cluster varies among yeast species, indicating a flexible and evolving system. nih.gov

Remarkably, the transcriptional circuits that regulate these conserved, clustered genes can be completely different even between related species. A prominent example is the divergence between Saccharomyces cerevisiae and the pathogenic yeast Candida albicans. While the biochemical process of galactose induction is conserved, the regulatory proteins and DNA sequences are distinct, a phenomenon known as transcriptional rewiring. nih.gov In S. cerevisiae, the transcription factor Gal4p regulates the GAL genes, whereas in C. albicans, the Gal4p homolog controls genes unrelated to galactose metabolism. nih.gov

In plants, the evolution of GDP-L-galactose phosphorylase (GGP), the key regulatory enzyme for L-ascorbic acid synthesis via L-galactose-1-phosphate, has been a subject of investigation. oup.com The presence of a highly conserved uORF in GGP genes across a wide range of plant species suggests a strong evolutionary pressure to maintain this post-transcriptional control mechanism, likely to enable fine-tuned regulation of ascorbate levels in response to stress. oup.com Broader evolutionary studies suggest that phosphorylase activities, such as that of GGP, may have emerged from ancestral glycosyltransferases, indicating a common evolutionary origin for these distinct enzyme functions. acs.org

Advanced Research Methodologies for Investigating β L Galactose 1 Phosphate

Enzymatic Activity Assays and Reaction Product Quantification

Enzymatic assays are fundamental in studying the enzymes that metabolize β-L-galactose 1-phosphate. These assays allow for the quantification of enzyme activity by measuring the rate of substrate consumption or product formation.

Spectrophotometric and colorimetric assays are widely used techniques that indirectly measure the activity of enzymes involved in β-L-galactose 1-phosphate metabolism. These methods often employ a coupled enzyme system where the product of the primary enzymatic reaction becomes the substrate for a secondary enzyme, which in turn produces a chromogenic or light-absorbing product.

One common approach involves coupling the production of a product like glucose-1-phosphate (in the case of enzymes that might convert β-L-galactose 1-phosphate) to a series of reactions that ultimately lead to the reduction of NADP+ to NADPH. nih.govpolscientific.com The increase in NADPH can be monitored by measuring the absorbance of light at 340 nm. nih.gov For instance, in the study of galactose-1-phosphate uridylyltransferase (GALT), which acts on the alpha-D isomer, the assay can be coupled to phosphoglucomutase and glucose-6-phosphate dehydrogenase. nih.gov A similar principle could be applied to enzymes specific for β-L-galactose 1-phosphate.

Another colorimetric method measures the release of inorganic phosphate (B84403) from β-L-galactose 1-phosphate by a phosphatase. The liberated phosphate can be quantified using a reagent like malachite green, which forms a colored complex with phosphate. nih.govpnas.org This method is particularly useful for characterizing phosphatases that may act on β-L-galactose 1-phosphate. pnas.org

Below is a table summarizing the principles of these assays:

| Assay Type | Principle | Measured Product | Detection Wavelength |

| Coupled Enzyme Assay | Enzymatic conversion of the product of the primary reaction, leading to a change in absorbance. | NADPH | 340 nm |

| Colorimetric Phosphate Assay | Formation of a colored complex between inorganic phosphate and a dye. | Phosphate-dye complex | Varies (e.g., ~620 nm for malachite green) |

Radiometric and isotopic tracing techniques offer high sensitivity and specificity for studying the metabolic fate of β-L-galactose 1-phosphate. These methods involve the use of substrates labeled with a radioactive isotope (e.g., ¹⁴C or ³²P) or a stable isotope (e.g., ¹³C).

In a typical radiometric assay, an enzyme is incubated with a radiolabeled substrate, such as [¹⁴C]β-L-galactose 1-phosphate. The reaction products are then separated from the unreacted substrate, often using chromatography, and the radioactivity of the product is measured using a scintillation counter. This allows for the direct quantification of the enzymatic reaction rate. While highly sensitive, traditional radioactive assays can sometimes be laborious and may be affected by the purity of the radiolabeled substrate. nih.govoup.com

Stable isotope tracing coupled with mass spectrometry provides a powerful alternative. mdpi.com For example, an enzyme can be supplied with ¹³C-labeled β-L-galactose 1-phosphate. The incorporation of the ¹³C label into downstream metabolites can then be tracked and quantified using mass spectrometry. nih.govoup.comresearchgate.net This approach not only measures enzyme activity but also provides insights into metabolic pathways and fluxes. mdpi.com Isotopic tracing can also be used in whole-cell or in vivo studies to follow the metabolism of β-L-galactose. mdpi.comnih.gov

Analytical Chemistry Techniques for Metabolite Profiling

Metabolite profiling, or metabolomics, involves the comprehensive identification and quantification of small molecules within a biological system. Advanced analytical techniques are crucial for the accurate profiling of β-L-galactose 1-phosphate and related metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of polar compounds like sugar phosphates from complex biological matrices. polscientific.com Different HPLC modes can be employed for the analysis of β-L-galactose 1-phosphate.

Reversed-phase ion-pair chromatography is a common method where a charged ion-pairing agent is added to the mobile phase to enhance the retention of anionic compounds like phosphate sugars on a nonpolar stationary phase. nih.govoup.com Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of highly polar compounds on a polar stationary phase. helixchrom.com

The choice of column and mobile phase is critical for achieving optimal separation. The table below provides examples of HPLC conditions that could be adapted for the analysis of β-L-galactose 1-phosphate.

| HPLC Mode | Stationary Phase Example | Mobile Phase Components | Detection Method |

| Reversed-Phase Ion-Pair | C18 | Acetonitrile, Water, Ion-pairing agent (e.g., tributylamine) | UV, MS |

| HILIC | Amide or Silica | Acetonitrile, Water, Buffer (e.g., ammonium formate) | MS, CAD |

Mass Spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of β-L-galactose 1-phosphate. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for metabolite profiling. nih.govoup.comchildrensmn.orgtestcatalog.org

In LC-MS analysis, after separation by HPLC, the analyte is ionized and its mass-to-charge ratio (m/z) is measured by the mass spectrometer. For β-L-galactose 1-phosphate, electrospray ionization (ESI) in negative ion mode is typically used, as it readily forms a deprotonated molecule [M-H]⁻. mtc-usa.com

Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and detecting the resulting product ions. This technique, also known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in complex samples. nih.govoup.com Isotope-dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]galactose 1-phosphate) is added to the sample, is the gold standard for accurate quantification. nih.govoup.comnih.gov

The following table summarizes key parameters for the LC-MS/MS analysis of galactose 1-phosphate:

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Parent Ion (m/z) | ~259 |

| Product Ions (m/z) | Fragmentation of the parent ion yields specific product ions for confirmation and quantification. |

| Internal Standard | Stable isotope-labeled galactose 1-phosphate (e.g., [¹³C₆]galactose 1-phosphate) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation of molecules. unimo.it It provides detailed information about the chemical environment of atoms within a molecule, making it ideal for confirming the identity and structure of β-L-galactose 1-phosphate.

¹H NMR spectroscopy provides information about the protons in the molecule, while ³¹P NMR is particularly useful for studying phosphorylated compounds, as it directly detects the phosphorus atom in the phosphate group. nih.gov ¹³C NMR can provide information about the carbon skeleton of the molecule. nih.govunimo.it

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between different atoms in the molecule, confirming the position of the phosphate group and the stereochemistry of the sugar. slu.se NMR can also be used to study the interactions of β-L-galactose 1-phosphate with other molecules, such as enzymes. slu.se While NMR is generally less sensitive than mass spectrometry, it provides unparalleled structural detail. unimo.it

Protein Engineering and Structural Biology Approaches

Advanced research into β-L-galactose 1-phosphate relies heavily on sophisticated protein engineering and structural biology techniques. These approaches are essential for elucidating the molecular mechanisms of enzymes that metabolize or bind to this specific phosphorylated sugar. By producing and modifying these proteins and determining their three-dimensional structures, researchers can gain fundamental insights into their function and interaction with β-L-galactose 1-phosphate.

Recombinant Protein Expression and Purification Strategies

The detailed study of enzymes that interact with β-L-galactose 1-phosphate, such as L-galactose-1-phosphate phosphatase (L-gal-1-Pase), begins with the production of the pure, active protein in large quantities. This is achieved through recombinant protein expression, where the gene encoding the enzyme of interest is introduced into a host organism.

Expression Systems and Protocols:

Host Organisms: Escherichia coli is a commonly used host for overexpressing proteins due to its rapid growth and well-understood genetics. nih.govnih.gov For instance, a β-galactosidase isoenzyme from Bifidobacterium infantis was successfully expressed in E. coli. nih.gov Similarly, enzymes from the pentose (B10789219) phosphate pathway have been subcloned into vectors and transformed into E. coli strains like BL21(AI) for overexpression. nih.gov In some cases, yeast such as Saccharomyces cerevisiae is used as an expression host, particularly for eukaryotic proteins like the β-galactosidase from Kluyveromyces lactis. nih.gov

Expression Vectors: Genes are typically subcloned into expression vectors, such as the pET series (e.g., pET15b), which often include an affinity tag (like a polyhistidine-tag or His-tag) to facilitate purification. nih.gov

Induction and Culture: Protein expression is induced under optimized conditions. For example, a combination of L-(+)-arabinose and isopropyl β-d-1-thiogalactopyranoside (IPTG) can be used to control expression, with cultures grown for specific durations to maximize protein yield. nih.gov

Purification Strategies: Once expressed, the recombinant protein must be purified from other cellular components.

Affinity Chromatography: This is a powerful and common first step. His-tagged proteins can be efficiently purified using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography. nih.gov This one-step method can yield proteins with over 90% homogeneity. nih.gov

Further Purification Steps: Depending on the required purity, additional steps may be employed. However, for some enzymes, further purification can lead to significant loss of activity. pnas.org For the L-gal-1-Pase from kiwifruit, attempts at further purification using chromatofocusing or native gel electrophoresis resulted in catastrophic activity losses. pnas.org

The success of these strategies provides the milligram quantities of pure, active enzyme necessary for subsequent structural and functional studies. nih.gov

| Enzyme | Expression Host | Purification Method | Yield | Reference |

| Pentose Phosphate Pathway Enzymes | E. coli BL21 (AI) | One-step Ni-NTA affinity chromatography | 1 to 24 mg per liter of culture | nih.gov |

| β-Galactosidase (Bifidobacterium infantis) | E. coli | Homogeneity achieved through purification | Not specified | nih.gov |

| Lambda Protein Phosphatase | E. coli | Not specified | ~17 mg per liter of culture | researchgate.net |

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a versatile technique used to make specific, targeted changes to the DNA sequence of a gene. researchgate.net This results in modifications to the amino acid sequence of the expressed protein, allowing researchers to probe the role of individual residues in protein structure, catalysis, and substrate binding. researchgate.net

By analyzing enzymes that act on similar substrates, such as galactose, researchers can infer which residues are critical for interacting with β-L-galactose 1-phosphate. For example, studies on β-galactosidase from Aspergillus candidus aimed to reduce galactose inhibition by mutating key amino acid positions identified through molecular modeling. nih.gov

Key Applications in Studying Galactose-Metabolizing Enzymes:

Identifying Catalytic Residues: Mutating residues within the active site can confirm their role in the catalytic mechanism. A significant drop or complete loss of enzymatic activity upon mutation often indicates a critical catalytic or binding residue.

Altering Substrate Specificity: In one study, mutations were introduced into a cold-active β-galactosidase to increase its activity on substrates other than galactose. nih.gov For instance, a Phe347 to Tyr mutation was designed to introduce a hydroxyl group that could form a hydrogen bond with alternative substrates. nih.gov

Probing Ligand Binding: By mutating residues that line a binding pocket, researchers can understand how an enzyme accommodates its substrate. In the study of human galactose-1-phosphate uridylyltransferase (GALT), variants with single amino acid changes were analyzed to determine their effect on enzymatic activity. semanticscholar.org The Q188R variant, for example, is a known pathogenic mutation that results in a loss of function. semanticscholar.org

Improving Enzyme Properties: Mutagenesis can be used to enhance enzyme characteristics for industrial applications. A Y364F mutation in a β-galactosidase resulted in a 15.7-fold increase in the galactose inhibition constant (Ki), making it more efficient at lactose hydrolysis. nih.gov

These studies provide a detailed map of the structure-function relationships within an enzyme, which is crucial for understanding its specific interaction with β-L-galactose 1-phosphate.

| Enzyme | Mutation | Purpose of Mutation | Outcome | Reference |

| Aspergillus candidus β-galactosidase | Y364F | Reduce galactose inhibition | 15.7-fold greater galactose inhibition constant (Ki) | nih.gov |

| Cold-active β-galactosidase | Phe347Tyr (P mutation) | Alter substrate specificity | Decreased activity on standard substrates (ONPG, PNPG) | nih.gov |

| Human GALT | E58K | Characterize a variant of uncertain significance | Minimal enzymatic activity (3.38% of native) | semanticscholar.org |

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structures

Determining the three-dimensional atomic structure of an enzyme is paramount to understanding its mechanism. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for obtaining high-resolution structural information. ewanbirney.comyoutube.com

X-ray Crystallography: This technique requires the protein of interest to be grown into a well-ordered crystal. youtube.com The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein is built. youtube.com

Application to Galactose-Binding Proteins: The crystal structures of human β-1,4-galactosyltransferase 7 (β4GalT7) have revealed conformational changes that occur upon binding of manganese and UDP-galactose. nih.gov These structures show how the enzyme creates a binding pocket for the acceptor sugar and positions the substrates for catalysis. nih.gov Similarly, the structure of β-galactosidase from Kluyveromyces lactis was solved at 2.8 Å resolution, providing insights into its tetrameric quaternary structure. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or proteins that are difficult to crystallize. ewanbirney.com In cryo-EM, a solution of the protein is flash-frozen in a thin layer of vitreous (non-crystalline) ice, and thousands of images of individual particles are recorded with an electron microscope. ewanbirney.comresearchgate.net These images are then computationally averaged to generate a high-resolution 3D reconstruction.

Breakthroughs with β-Galactosidase: The structure of β-galactosidase was one of the first to be solved at near-atomic resolution using modern cryo-EM, heralding a "resolution revolution" in the field. ewanbirney.com More recent studies have achieved atomic resolution for β-galactosidase, allowing for the clear visualization of bound inhibitors and even the flexibility of the ligand within the active site. nih.govnih.gov This level of detail is critical for structure-guided drug design. nih.govnih.gov A novel cryo-EM approach has even been used to determine the gas-phase structure of β-galactosidase after soft-landing it onto a grid, revealing that the protein largely retains its solution structure. researchgate.netuu.nl

These high-resolution structures provide an atomic-level blueprint of the enzyme's active site, revealing the precise interactions with substrates like β-L-galactose 1-phosphate and guiding further functional studies.

Biophysical Characterization (e.g., Differential Scanning Fluorimetry, Isothermal Titration Calorimetry)

Biophysical techniques are employed to characterize the stability of enzymes and the thermodynamics of their interactions with ligands such as β-L-galactose 1-phosphate. These methods provide quantitative data on binding affinity, stoichiometry, and conformational stability.

While specific studies employing Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC) on β-L-galactose 1-phosphate were not identified, the principles of these techniques are widely applied to study carbohydrate-binding proteins.

Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay, DSF is a rapid and high-throughput method to assess protein stability. It monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. The binding of a stabilizing ligand, such as β-L-galactose 1-phosphate, typically increases the melting temperature (Tm) of the protein. This technique is valuable for screening conditions or ligands that enhance protein stability.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event. For example, ITC has been used to characterize the interaction between the carbohydrate-binding module of laforin and various glycans, revealing that the binding is driven by favorable enthalpic contributions. researchgate.net

Other biophysical methods like Fluorescence Correlation Spectroscopy (FCS) can also be used, particularly for membrane proteins, to measure binding constants by observing changes in the diffusion time of a fluorescently labeled ligand upon binding to a larger protein partner. mdpi.com

Computational and Systems Biology Methodologies

Computational approaches complement experimental techniques by providing dynamic and energetic insights into the interactions between enzymes and their ligands. These in silico methods are particularly useful for predicting how a molecule like β-L-galactose 1-phosphate might bind to an active site and for understanding the molecular basis of ligand recognition.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). springernature.comresearchgate.net The goal is to find the binding mode with the lowest free energy of binding.

Application: For an enzyme that acts on β-L-galactose 1-phosphate, docking simulations can be used to generate a plausible 3D model of the enzyme-substrate complex. This is especially valuable when an experimental structure of the complex is unavailable. springernature.com For example, docking studies of β-galactosidase from Aspergillus niger with β-D-galactose were performed to identify protein-ligand interactions within the catalytic site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. semanticscholar.org Starting from a structural model (from crystallography, cryo-EM, or docking), MD simulations can be used to assess the stability of a protein-ligand complex and to analyze the detailed interactions that maintain the bound state.

Insights into Ligand Recognition: MD simulations have been used to study complexes of galectin-1, a galactose-binding protein, with various oligosaccharide ligands. nih.gov These simulations revealed a set of key "anchoring" interactions that are maintained across different ligands, explaining the protein's ability to bind a variety of carbohydrates. nih.gov

Analyzing Enzyme Variants: Simulations can also be used to understand the effects of mutations. For human GALT, MD simulations were run for 20 nanoseconds to analyze the structural stability of different protein variants and compare their root-mean-square deviation (RMSD) over time. semanticscholar.org

Refining Experimental Structures: MD simulations can be used in conjunction with high-resolution cryo-EM maps to provide a measure of the local flexibility of a non-covalently bound inhibitor, offering opportunities for refining structure-guided drug design. nih.govnih.gov

Together, docking and MD simulations are powerful tools for generating hypotheses about ligand binding and enzyme function that can be tested experimentally through techniques like site-directed mutagenesis.

Metabolic Flux Analysis and Pathway Modeling

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. While direct MFA studies focusing exclusively on β-L-galactose 1-phosphate are not extensively documented, the principles of this technique can be applied to understand its role within relevant metabolic networks, most notably the L-ascorbic acid (vitamin C) biosynthesis pathway in plants.

In plants, a primary route for ascorbate (B8700270) synthesis involves β-L-galactose 1-phosphate as a key intermediate. pnas.orgpnas.orgoup.com This pathway, often called the D-mannose/L-galactose pathway, proceeds through several enzymatic steps, including the conversion of GDP-L-galactose to L-galactose 1-phosphate by the enzyme GDP-L-galactose phosphorylase (GGP) and the subsequent dephosphorylation of L-galactose 1-phosphate to L-galactose by L-galactose-1-phosphate phosphatase (GPP). oup.com

Pathway modeling combined with MFA would allow researchers to build a computational representation of this network. By using isotope-labeled substrates, such as ¹³C-glucose or ¹³C-mannose, scientists can trace the flow of carbon atoms through the pathway. researchgate.net Mass spectrometry or NMR spectroscopy is used to measure the isotopic enrichment in downstream metabolites, including L-galactose 1-phosphate and ascorbic acid. This data is then used to constrain the computational model and calculate the flux through each reaction.

Potential applications and insights from MFA in studying the L-galactose pathway include:

Understanding Metabolic Regulation: MFA can reveal how metabolic flux is redirected between competing pathways in response to environmental stimuli (e.g., light stress, nutrient availability) or genetic modifications. rsc.org For example, it could quantify the partitioning of the precursor GDP-D-mannose between ascorbate synthesis and its other roles in cell wall biosynthesis and protein glycosylation. oup.com

Validating Pathway Models: The quantitative data generated by MFA provides a rigorous test for proposed metabolic pathway structures and helps to refine our understanding of cellular metabolism. researchgate.net

A hypothetical MFA experiment to investigate β-L-galactose 1-phosphate metabolism is outlined below.

Table 1: Hypothetical Experimental Design for Metabolic Flux Analysis of the L-Ascorbate Pathway

| Step | Description | Rationale |

|---|---|---|